Vaccenoyl-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

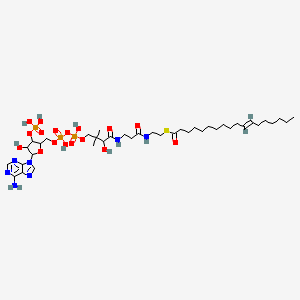

Vaccenoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C39H68N7O17P3S and its molecular weight is 1032 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fatty Acid Biosynthesis

Vaccenoyl-Coenzyme A plays a critical role in the biosynthesis of fatty acids. It is involved in the elongation of fatty acid chains, particularly in bacterial species such as Escherichia coli. The compound is formed from vaccenic acid through the action of acyl-CoA synthetases, which activate fatty acids for subsequent metabolic pathways. Research indicates that overproduction of enzymes related to this pathway can lead to toxic effects in bacterial cells due to disrupted lipid synthesis, highlighting the importance of this compound in maintaining cellular membrane integrity and fluidity .

Regulation of Gene Expression

The compound also has regulatory functions in gene expression related to fatty acid synthesis. Specifically, this compound acts as a ligand for transcription factors that modulate the expression of fatty acid synthase genes. In studies involving Streptococcus pneumoniae, it was found that longer-chain acyl-ACPs, including vaccenoyl-ACP, enhance the binding affinity of transcriptional regulators like FabT to DNA, thereby fine-tuning the expression of genes involved in fatty acid metabolism . This regulatory mechanism illustrates how this compound can influence metabolic pathways at the genetic level.

Enzymatic Activity and Thioesterases

This compound is also a substrate for various thioesterases, which are enzymes that hydrolyze acyl-CoA thioesters. These enzymes are essential for regulating the levels of acyl-CoA in cells and play a vital role in lipid metabolism. For instance, a novel long-chain acyl-CoA thioesterase from Alcaligenes faecalis was characterized to hydrolyze saturated and unsaturated fatty acyl-CoAs, including those derived from vaccenic acid. This enzymatic activity is crucial for maintaining cellular lipid homeostasis .

Industrial Applications

In addition to its biological significance, this compound has potential industrial applications. Its derivatives can be utilized in the production of biofuels through microbial fermentation processes. By engineering microbial strains to enhance the production of this compound and its derivatives, researchers aim to improve the efficiency of biofuel production from renewable resources.

Cosmetic Formulations

The cosmetic industry has also shown interest in compounds like this compound due to their properties as skin conditioning agents. Research indicates that fatty acids and their derivatives can enhance skin hydration and barrier function when incorporated into topical formulations . The stability and efficacy of these formulations can be optimized by understanding the interactions between various components, including this compound.

Case Study 1: Overproduction Effects in E. coli

A study examined the effects of overexpressing KAS II (a key enzyme in fatty acid biosynthesis) on E. coli. The results showed that excessive levels of KAS II led to significant alterations in CoA pools and disrupted phospholipid synthesis due to blocked fatty acid elongation pathways . This case underscores the delicate balance required for optimal cellular function.

Case Study 2: FabT Transcriptional Regulation

Research on S. pneumoniae demonstrated that vaccenoyl-ACP significantly increased FabT's affinity for DNA, impacting the expression levels of fatty acid synthase genes under varying nutritional conditions . This case highlights how this compound derivatives can regulate metabolic pathways through transcriptional mechanisms.

Eigenschaften

CAS-Nummer |

13673-88-6 |

|---|---|

Molekularformel |

C39H68N7O17P3S |

Molekulargewicht |

1032 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-11-enethioate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+ |

InChI-Schlüssel |

HEJOXXLSCAQQGQ-MDZDMXLPSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyme |

coenzyme A, vaccenoyl- vaccenoyl-CoA vaccenoyl-coenzyme A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.